molecular formula C13H8N4O3 B5792381 4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine

4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B5792381
M. Wt: 268.23 g/mol
InChI Key: YBBLWVSOSLPOOC-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Motifs in Contemporary Chemical Research

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, are paramount in modern chemical research. Their prevalence in natural products, pharmaceuticals, and materials science underscores their importance. nih.govrsc.org The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts unique chemical and physical properties that are often essential for biological activity and material function. These motifs serve as versatile building blocks, allowing chemists to construct diverse and complex molecular architectures. rjptonline.org

The 1,2,4-Oxadiazole (B8745197) Ring System: A Framework for Molecular Innovation

The 1,2,4-oxadiazole is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. rjptonline.org This scaffold has been the subject of extensive research due to its chemical stability and its role as a bioisostere for amide and ester groups, meaning it can mimic the spatial and electronic properties of these functional groups in biological systems. chim.itresearchgate.net

The synthesis of the 1,2,4-oxadiazole nucleus was first reported in 1884 by Tiemann and Krüger. chim.itnih.gov Initially named "azoxime," their pioneering work laid the foundation for over a century of research into this heterocyclic system. nih.govpsu.edu Early synthetic methods often involved the reaction of amidoximes with acyl chlorides. nih.gov Over the years, synthetic strategies have evolved significantly, with the 1,3-dipolar cycloaddition of nitrile oxides to nitriles becoming a widely used method. chim.itresearchgate.net More recent advancements include the use of microwave irradiation and various coupling agents to improve reaction efficiency and yield. nih.govnih.gov Theoretical studies have provided deeper insights into the electronic structure and reactivity of the 1,2,4-oxadiazole ring, revealing its low level of aromaticity and the susceptibility of the O-N bond to cleavage, which leads to various molecular rearrangements. chim.itresearchgate.net

The Pyridine (B92270) Heterocycle: A Versatile Component in Complex Molecular Architectures

Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom. libretexts.org Its structural similarity to benzene (B151609), combined with the unique properties imparted by the nitrogen atom, makes it a fundamental building block in a vast array of chemical compounds. nih.govrsc.org

The presence of the electronegative nitrogen atom in the pyridine ring leads to a withdrawal of electron density from the carbon atoms, making the ring electron-deficient compared to benzene. pearson.commdpi.comwikipedia.org This electron deficiency, or π-deficient character, significantly influences its reactivity. mdpi.com Electrophilic aromatic substitution reactions are generally more difficult to achieve with pyridine than with benzene because the nitrogen atom deactivates the ring towards electrophilic attack. wikipedia.org Conversely, the reduced electron density at the carbon atoms, particularly at the 2 and 4 positions, makes pyridine more susceptible to nucleophilic substitution reactions. wikipedia.org The lone pair of electrons on the nitrogen atom is located in an sp2 hybrid orbital in the plane of the ring and is not part of the aromatic π-system, which allows pyridine to act as a base and a nucleophile. libretexts.orgmdpi.comwikipedia.org

The pyridine ring is a key player in the field of supramolecular chemistry, which involves the study of systems composed of multiple molecules held together by non-covalent interactions. oup.com The nitrogen atom's lone pair can participate in hydrogen bonding and coordination with metal ions, making pyridine-based ligands essential for constructing complex supramolecular architectures such as macrocycles, catenanes, and cages. oup.comnih.govresearchgate.net Furthermore, the aromatic nature of the pyridine ring allows for π-π stacking interactions, which are crucial for the organization of molecules in the solid state and in solution. acs.orgnih.govresearchgate.net These varied intermolecular interactions enable the design of molecular assemblies with specific topologies and functions. nih.gov

Detailed Research Findings

The compound 4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine represents a confluence of the chemical principles discussed above. The 1,2,4-oxadiazole core acts as a rigid linker between the pyridine and nitrophenyl moieties. The synthesis of such disubstituted 1,2,4-oxadiazoles can be achieved through established synthetic routes, such as the cyclization of an appropriate amidoxime (B1450833) with an acyl derivative or via a 1,3-dipolar cycloaddition.

The electron-withdrawing nitro group on the phenyl ring at the C5 position of the oxadiazole, coupled with the inherent electron-deficient nature of the oxadiazole itself, significantly influences the electronic properties of the entire molecule. This electronic pull is further complemented by the electron-deficient pyridine ring at the C3 position.

Table 1: Key Chemical Scaffolds and Their Properties

Heterocyclic Scaffold Key Features Influence on Molecular Properties
1,2,4-Oxadiazole Five-membered ring, one oxygen, two nitrogens. rjptonline.org Acts as a bioisostere for amides/esters; chemically stable; modulates electronic properties through substituent placement. chim.itresearchgate.net
Pyridine Six-membered aromatic ring with one nitrogen. libretexts.org Electron-deficient nature; participates in hydrogen bonding and metal coordination; facilitates π-π stacking. pearson.commdpi.comwikipedia.orgacs.orgnih.govresearchgate.net

Rationale for Investigating this compound within Emerging Research Paradigms

The exploration of this specific compound is warranted to fill the existing knowledge gap and to ascertain whether the unique arrangement of these three components leads to novel and potentially useful properties. Future research endeavors would be necessary to elucidate its synthetic pathways, characterize its spectroscopic and crystallographic features, and evaluate its potential in various applications, such as medicinal chemistry or materials science. Without such dedicated studies, any discussion of its specific attributes would be purely speculative and fall outside the bounds of established scientific findings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-nitrophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O3/c18-17(19)11-3-1-10(2-4-11)13-15-12(16-20-13)9-5-7-14-8-6-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBLWVSOSLPOOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NO2)C3=CC=NC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001319864
Record name 5-(4-nitrophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001319864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26665843
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

364627-74-7
Record name 5-(4-nitrophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001319864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 4 5 4 Nitrophenyl 1,2,4 Oxadiazol 3 Yl Pyridine and Its Congeners

Established Synthetic Pathways to the 1,2,4-Oxadiazole (B8745197) Core

The construction of the 1,2,4-oxadiazole ring is predominantly achieved through two main synthetic approaches: a [4+1] atom approach involving the condensation of an amidoxime (B1450833) with a carboxylic acid derivative, and a [3+2] atom approach based on the cycloaddition of a nitrile oxide with a nitrile. chim.it

The most common and versatile method for synthesizing 1,2,4-oxadiazoles is the reaction between an amidoxime and a carbonyl-containing compound, typically a carboxylic acid or one of its derivatives. nih.govresearchgate.net This pathway involves an initial O-acylation of the amidoxime, followed by an intramolecular cyclodehydration to form the heterocyclic ring. mdpi.com For the specific synthesis of 4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine, this would involve the reaction of pyridine-4-carboxamidoxime with a 4-nitrobenzoyl derivative or, alternatively, 4-nitrobenzamidoxime with a pyridine-4-carbonyl derivative.

The reaction of amidoximes with various activated carboxylic acid derivatives is a cornerstone of 1,2,4-oxadiazole synthesis. researchgate.net Acyl chlorides are frequently employed, often in the presence of a base like pyridine (B92270), to facilitate the initial O-acylation of the amidoxime. rjptonline.org The resulting O-acylamidoxime intermediate can then be cyclized, usually by heating, to yield the final 1,2,4-oxadiazole. mdpi.com Carboxylic acid anhydrides and esters are also effective acylating agents for this transformation. nih.govnih.gov

In addition to these classical reagents, modern coupling agents are often used to facilitate the reaction directly from carboxylic acids, avoiding the need to first prepare a more reactive derivative. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and carbonyldiimidazole (CDI) are effective for activating carboxylic acids in situ for reaction with amidoximes. chim.itrjptonline.org

AmidoximeCarboxylic Acid DerivativeConditionsProduct TypeRef.
Aryl AmidoximeMethyl 2-chloro-2-oxoacetateTHF, reflux3-Aryl-5-methoxycarbonyl-1,2,4-oxadiazole nih.gov
N-hydroxyaryl-2-carboxamidine3-Bromofuran-2-carbonyl chlorideNot specified5-(3-Bromofuran-2-yl)-3-aryl-1,2,4-oxadiazole rjptonline.org
Hydroxyamidine3-Substituted glutaric anhydrideNot specified1,2,4-Oxadiazole with butanoic acid side chain rjptonline.org
AmidoximeCarboxylic acid / EDC.HClDichloromethane, 0-30°C then 110°C3,5-Disubstituted-1,2,4-oxadiazole nih.gov

A significant advancement in the synthesis of 1,2,4-oxadiazoles is the use of catalysts to promote the cyclodehydration of the O-acylamidoxime intermediate under milder conditions. nih.gov Tetrabutylammonium fluoride (B91410) (TBAF) has emerged as a particularly mild and efficient catalyst for this transformation. researchgate.net The reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF) at room temperature. nih.gov TBAF, acting as a strong base in anhydrous THF, facilitates the deprotonation and subsequent intramolecular cyclization, providing high yields of the desired 3,5-disubstituted-1,2,4-oxadiazoles. nih.govresearchgate.net This method avoids the high temperatures often required for thermal cyclization, making it compatible with a broader range of functional groups. nih.gov The amount of TBAF can range from catalytic to stoichiometric, and the reaction times typically vary from one to several hours. nih.govresearchgate.net

Superbase systems, such as sodium hydroxide (B78521) or potassium hydroxide in dimethyl sulfoxide (B87167) (NaOH/DMSO or KOH/DMSO), have also been employed for the one-pot synthesis of 1,2,4-oxadiazoles from amidoximes and esters or acyl chlorides at room temperature. mdpi.comnih.gov These conditions are particularly useful for synthesizing derivatives containing nitro groups. mdpi.com

PrecursorCatalyst/Base SystemSolventTemperatureOutcomeRef.
O-AcylamidoximesTBAF (0.1–1.0 equiv)THFRoom TempHigh yields of 3,5-disubstituted-1,2,4-oxadiazoles nih.govresearchgate.net
Amidoximes & EstersNaOH/DMSODMSORoom TempOne-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles nih.gov
Furoxanylamidoximes & Acyl ChloridesCs₂CO₃MeCN20°CSynthesis of 1,2,4-oxadiazol/1,2,5-oxadiazole hybrids mdpi.com
O-Acylamidoximes with double bondsKOH/DMSODMSONot specifiedGood yields of 1,2,4-oxadiazoles with preserved double bonds mdpi.com

The 1,3-dipolar cycloaddition, or [3+2] cycloaddition, is another fundamental route to the 1,2,4-oxadiazole ring system, first reported in 1884. chim.itresearchgate.net This reaction involves the combination of a nitrile oxide (the 1,3-dipole) with a dipolarophile containing a triple bond, most commonly a nitrile. chim.it Nitrile oxides are typically generated in situ from precursors such as hydroxamoyl chlorides (by dehydrochlorination with a base) or from aldoximes via oxidation. acs.org

The intermolecular reaction between a nitrile oxide and a nitrile is a direct method for forming the 3,5-disubstituted 1,2,4-oxadiazole ring. chim.itresearchgate.net To form this compound, this reaction could be performed between 4-nitrobenzonitrile (B1214597) oxide and pyridine-4-carbonitrile, or vice versa. The regiochemistry of the addition is such that the carbon atom of the nitrile oxide becomes C5 of the oxadiazole ring, while the carbon atom of the nitrile becomes C3.

The efficiency of the cycloaddition can be influenced by the electronic nature of the reactants. Traditionally, electron-rich nitrile oxides react well with electron-deficient nitriles. rsc.org However, inverse electron-demand cycloadditions, where an electron-deficient nitrile oxide reacts with an electron-rich nitrile, have also been successfully developed. rsc.org Lewis acids can also be used to activate the nitrile component, facilitating the cycloaddition. chim.it

Nitrile OxideDipolarophileConditions/ReagentsProduct TypeRef.
In situ from Hydroxamoyl ChloridesN-Vinyl-α,β-unsaturated NitronesNEt₃, CHCl₃1,2,4-Oxadiazolines acs.org
In situ from 4-substituted Benzaldoximes5-CyanouracilBasic conditions5-(3-Substituted-1,2,4-oxadiazol-5-yl)uracils mdpi.com
Carbamoyl-substituted Nitrile OxideAliphatic or electron-rich aromatic nitrilesTHF3-Functionalized 1,2,4-oxadiazoles rsc.org
In situ from AldoximesNitrilesHypervalent Iodine Catalyst3,5-Disubstituted-1,2,4-oxadiazoles tandfonline.com

While less commonly reported for the specific synthesis of 1,2,4-oxadiazoles compared to intermolecular variants, intramolecular 1,3-dipolar cycloaddition is a powerful strategy in heterocyclic synthesis for constructing fused ring systems. This approach involves a molecule containing both a nitrile oxide (or its precursor) and a nitrile moiety. Upon generation of the nitrile oxide, it can undergo a rapid intramolecular cycloaddition with the tethered nitrile group to form a polycyclic system containing the 1,2,4-oxadiazole ring. The feasibility and outcome of such reactions are highly dependent on the length and nature of the tether connecting the two reactive groups, which governs the thermodynamics and kinetics of the ring-forming step. While specific examples leading to simple disubstituted 1,2,4-oxadiazoles are not prevalent, the principle remains a valid synthetic strategy for accessing more complex, constrained architectures.

1,3-Dipolar Cycloaddition of Nitrile Oxides

Synthesis of the Pyridine and 4-Nitrophenyl Moieties Precursors

The construction of the target molecule, this compound, necessitates the preparation of two primary building blocks: a pyridine-containing precursor and a 4-nitrophenyl-containing precursor. The strategic choice of these starting materials dictates the primary coupling strategy.

The most convergent synthetic route involves Pyridine-4-carboxamidoxime and an activated derivative of 4-Nitrobenzoic acid .

Pyridine-4-carboxamidoxime : This precursor provides the pyridyl group and the N-C-N fragment required for the 3-position of the oxadiazole ring. It is typically synthesized from pyridine-4-carbonitrile (isonicotinonitrile). The synthesis is a standard procedure involving the reaction of the nitrile with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as sodium or potassium carbonate, in a suitable solvent like ethanol. The reaction proceeds via nucleophilic addition of hydroxylamine to the nitrile carbon.

4-Nitrobenzoyl chloride : This precursor serves as the source for the 4-nitrophenyl moiety at the 5-position of the oxadiazole ring. It is a common acylating agent prepared from 4-nitrobenzoic acid. Standard procedures involve reacting 4-nitrobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The use of thionyl chloride is often preferred for its convenience, affording the acid chloride in high yield after refluxing.

PrecursorStarting MaterialTypical ReagentsPurpose in Final Scaffold
Pyridine-4-carboxamidoximePyridine-4-carbonitrileNH₂OH·HCl, Base (e.g., K₂CO₃)Provides the pyridin-4-yl group and the N-C-N segment for the oxadiazole ring.
4-Nitrobenzoyl chloride4-Nitrobenzoic acidThionyl chloride (SOCl₂) or PCl₅Provides the 4-nitrophenyl group for the oxadiazole ring.

Coupling Strategies for Constructing the Full Molecular Scaffold

The assembly of the this compound scaffold is most commonly achieved through the cyclodehydration of an O-acylamidoxime intermediate. This method logically incorporates both the pyridine and nitrophenyl moieties into the final structure.

Formation of the Oxadiazole-Pyridine Linkage

The formation of the linkage between the pyridine ring and the 1,2,4-oxadiazole core is established by using pyridine-4-carboxamidoxime as a key reactant. The reaction begins with the O-acylation of the amidoxime. In this step, the nucleophilic oxygen of the pyridine-4-carboxamidoxime attacks the electrophilic carbonyl carbon of an activated 4-nitrobenzoic acid derivative.

Incorporation of the Nitrophenyl Substituent

The 4-nitrophenyl group is introduced using an acylating agent, typically 4-nitrobenzoyl chloride. The reaction between pyridine-4-carboxamidoxime and 4-nitrobenzoyl chloride, usually carried out in the presence of a base like pyridine or triethylamine, yields an O-acylamidoxime intermediate (N'-hydroxy-4-(4-nitrobenzoyloxy)pyridine-4-carboximidamide).

This intermediate is often not isolated and undergoes a subsequent intramolecular cyclodehydration reaction to form the stable 1,2,4-oxadiazole ring. The cyclization is typically promoted by heating or by using a dehydrating agent, resulting in the formation of the target compound. This one-pot or two-step sequence is highly efficient for creating the desired 3,5-disubstituted 1,2,4-oxadiazole architecture.

Advanced and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of methods that are not only efficient but also environmentally benign. The synthesis of 1,2,4-oxadiazoles has benefited significantly from such innovations.

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Efficiency

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of 1,2,4-oxadiazoles. acs.org Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times and often improve product yields compared to conventional heating methods. nih.govacs.org

For the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, the cyclodehydration of the O-acylamidoxime intermediate is particularly amenable to microwave heating. acs.org Reactions that might take several hours under conventional reflux conditions can often be completed in a matter of minutes in a microwave reactor. nih.govacs.org This efficiency is advantageous for rapid library synthesis in medicinal chemistry and for reducing energy consumption. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Oxadiazoles

Synthesis MethodTypical Reaction TimeTypical YieldKey Advantages
Conventional Heating 7–9 hours nih.gov70–85% acs.orgStandard laboratory equipment, well-established protocols.
Microwave-Assisted 9–15 minutes acs.orgnih.gov79–92% nih.govDrastically reduced reaction time, higher yields, improved purity, energy efficiency. wjpr.net

Green Chemistry Principles in 1,2,4-Oxadiazole Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. mdpi.com Several green approaches have been successfully applied to the synthesis of 1,2,4-oxadiazoles.

Solvent-Free Synthesis : One significant advancement is the development of solvent-free or "dry media" reaction conditions, often coupled with microwave irradiation. organic-chemistry.orgresearchgate.net Performing the reaction of an amidoxime and an acyl chloride on a solid support (like silica (B1680970) gel or alumina) or without any solvent minimizes the use of volatile organic compounds (VOCs), reducing environmental impact and simplifying product work-up. rsc.orgias.ac.in

One-Pot Reactions : As described in section 2.3, one-pot syntheses where the O-acylation and cyclodehydration steps are performed sequentially in the same vessel are inherently greener. organic-chemistry.org They reduce the need for purification of intermediates, thereby saving solvents, energy, and time, and minimizing waste generation. chim.it

Benign Catalysts : Research has explored the use of more environmentally friendly catalysts. For instance, metal-free catalysts like graphene oxide have been shown to effectively promote the synthesis of 1,2,4-oxadiazoles under mild conditions, offering a sustainable alternative to potentially toxic or heavy metal-based reagents. rsc.orgnih.gov

These advanced and sustainable methods represent the forefront of 1,2,4-oxadiazole synthesis, offering pathways that are more efficient, economical, and environmentally responsible. mdpi.com

Continuous Flow Chemistry for Scalability

The adoption of continuous flow chemistry offers significant advantages for the scalable synthesis of 1,2,4-oxadiazoles, including enhanced safety, improved heat and mass transfer, and the potential for automated, multi-step processes. While batch syntheses of 1,2,4-oxadiazoles are well-established, their scalability can be hampered by issues such as exothermic reactions and the handling of hazardous reagents. beilstein-journals.orgtue.nl Flow chemistry mitigates these challenges by performing reactions in small-volume, temperature-controlled reactors. mdpi.comd-nb.info

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, such as the title compound, typically involves the condensation of an amidoxime with a carboxylic acid derivative, followed by cyclodehydration. In a continuous flow setup, streams of the reactants can be precisely mixed and heated for a specific residence time in a microreactor or a packed-bed reactor to afford the desired product. beilstein-journals.orgrsc.org For instance, a high-temperature cyclization step, which is often required for 1,2,4-oxadiazole formation, can be safely and efficiently conducted in a continuous flow system. rsc.org

A representative continuous flow process for the synthesis of a 1,2,4-oxadiazole is outlined in the table below. This generalized process can be adapted for the synthesis of this compound.

Table 1: Generalized Parameters for Continuous Flow Synthesis of 1,2,4-Oxadiazoles

ParameterDescriptionTypical Range
Reactants Amidoxime and activated carboxylic acid0.1 - 1.0 M solutions
Solvent High-boiling aprotic solvents (e.g., DMF, DMA)-
Reactor Type Microreactor or packed-bed reactor-
Temperature Elevated temperatures for cyclization150 - 250 °C
Residence Time Time reactants spend in the heated zone5 - 30 minutes
Pressure Sufficient to maintain the solvent in the liquid phase5 - 15 bar
Work-up In-line extraction or purification-

The scalability of this process is achieved by extending the operation time of the flow reactor rather than increasing the reactor volume, ensuring consistent product quality and safety. beilstein-journals.org

Derivatization Strategies for Analogues and Functionalized Derivatives

Modification of the Pyridine Ring

The pyridine ring in this compound offers a site for various chemical modifications to generate a library of analogues. A common and effective strategy for activating the pyridine ring towards nucleophilic substitution is through the formation of a pyridine N-oxide. scripps.eduwikipedia.org The oxidation of the pyridine nitrogen can be achieved using various oxidizing agents, with peroxy acids being particularly effective. wikipedia.org

The resulting pyridine N-oxide can then undergo a range of transformations that are not feasible with the parent pyridine. For example, treatment with reagents like phosphorus oxychloride can introduce a chlorine atom at the 2- or 4-position of the pyridine ring. youtube.com This chloro-substituted derivative can then serve as a versatile intermediate for introducing other functional groups via nucleophilic aromatic substitution reactions.

Table 2: Representative Reactions for Pyridine Ring Modification

ReactionReagents and ConditionsProduct
N-Oxidation m-CPBA, CH2Cl2, rtThis compound N-oxide
Chlorination POCl3, heat2-Chloro-4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine
Amination Amine, Pd-catalyst, base2-Amino-4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine

Transformations of the Nitrophenyl Group (e.g., Reduction to Amine)

The nitrophenyl group of the title compound is a key functional handle that can be readily transformed into other functionalities, most notably an amino group. The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis and can be accomplished using a variety of methods. rsc.org

Catalytic hydrogenation is a clean and efficient method for this reduction, typically employing a noble metal catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. rsc.org Alternatively, chemical reduction using metals in acidic media, such as tin(II) chloride (SnCl2) in hydrochloric acid, is also a widely used and effective method. rsc.org

The resulting aminophenyl derivative, 4-[5-(4-aminophenyl)-1,2,4-oxadiazol-3-yl]pyridine, is a valuable intermediate for further derivatization. The primary amine can be acylated, alkylated, or converted into a diazonium salt, which can then undergo a range of Sandmeyer-type reactions to introduce a variety of substituents.

Table 3: Common Methods for the Reduction of the Nitrophenyl Group

MethodReagents and ConditionsAdvantages
Catalytic Hydrogenation H2, Pd/C, Ethanol or Ethyl AcetateClean reaction, high yields, mild conditions
Metal/Acid Reduction SnCl2·2H2O, HCl, EthanolInexpensive, effective for a wide range of substrates
Transfer Hydrogenation Ammonium formate, Pd/C, MethanolAvoids the use of gaseous hydrogen

Introduction of Diverse Substituents on the Oxadiazole Ring

The synthesis of 1,2,4-oxadiazoles by the condensation of an amidoxime and a carboxylic acid derivative is a convergent approach that allows for the introduction of diverse substituents on the oxadiazole ring by simply varying the starting materials. nih.govsemanticscholar.org To generate analogues of this compound with different substituents at the 5-position of the oxadiazole ring, one would start with isonicotinamidoxime (B75245) and react it with a variety of substituted benzoic acid derivatives.

Conversely, to introduce diversity at the 3-position, one would start with 4-nitrobenzamidoxime and react it with a range of pyridine carboxylic acid derivatives or other heterocyclic carboxylic acids. This modular approach allows for the rapid generation of a library of compounds with diverse electronic and steric properties. nih.gov

Table 4: Examples of Starting Materials for the Synthesis of 1,2,4-Oxadiazole Analogues

AmidoximeCarboxylic Acid DerivativeResulting Substituent at Position 5
Isonicotinamidoxime4-Chlorobenzoyl chloride4-Chlorophenyl
Isonicotinamidoxime4-Methoxybenzoyl chloride4-Methoxyphenyl
IsonicotinamidoximeThiophene-2-carbonyl chlorideThiophen-2-yl
4-NitrobenzamidoximePyridine-2-carbonyl chloridePyridin-2-yl
4-NitrobenzamidoximeFuran-2-carbonyl chlorideFuran-2-yl

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Dynamics

NMR spectroscopy is the cornerstone for elucidating the precise molecular structure of 4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine, confirming the covalent framework and the spatial relationships between atoms.

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms. For this compound, eight aromatic protons are expected, distributed across two distinct spin systems corresponding to the 4-substituted pyridine (B92270) and 4-substituted nitrophenyl rings.

Pyridine Ring Protons: The protons on the pyridine ring typically exhibit a downfield shift due to the electronegativity of the nitrogen atom. They are expected to form a characteristic AA'BB' system. The protons ortho to the ring nitrogen (H-2', H-6') are the most deshielded, appearing furthest downfield. The protons meta to the nitrogen (H-3', H-5') will appear slightly upfield.

Nitrophenyl Ring Protons: The protons on the 4-nitrophenyl ring also form an AA'BB' system. The strong electron-withdrawing nature of the nitro group deshields the ortho protons (H-2'', H-6''), causing them to resonate at a lower field than the meta protons (H-3'', H-5'').

The coupling between adjacent protons (ortho-coupling, ³JHH) typically results in doublet multiplicity for both sets of signals in a simplified analysis.

Predicted ¹H NMR Chemical Shifts
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2', H-6' (Pyridine)~8.8 - 9.0d (or m)~5-6
H-3', H-5' (Pyridine)~7.9 - 8.1d (or m)~5-6
H-2'', H-6'' (Nitrophenyl)~8.3 - 8.5d~8-9
H-3'', H-5'' (Nitrophenyl)~8.2 - 8.4d~8-9

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state. The structure contains 13 carbon atoms, with several expected to be chemically equivalent due to molecular symmetry. The carbons of the oxadiazole ring are highly deshielded due to the influence of the adjacent electronegative nitrogen and oxygen atoms. researchgate.netscispace.com Carbons directly attached to the electron-withdrawing nitro group or within the electron-deficient pyridine ring will also appear at a low field. researchgate.net

Predicted ¹³C NMR Chemical Shifts
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-5 (Oxadiazole)~174 - 177
C-3 (Oxadiazole)~167 - 169
C-4'' (Nitrophenyl, C-NO₂)~150 - 152
C-2', C-6' (Pyridine)~150 - 151
C-4' (Pyridine)~135 - 138
C-1'' (Nitrophenyl)~129 - 131
C-2'', C-6'' (Nitrophenyl)~128 - 130
C-3'', C-5'' (Nitrophenyl)~123 - 125
C-3', C-5' (Pyridine)~121 - 123

2D NMR experiments are essential for unambiguous assignment of all proton and carbon signals and for confirming the connectivity between the three heterocyclic and aromatic rings.

COSY (Correlation Spectroscopy): This experiment would show correlations between spin-coupled protons. Key correlations would be observed between H-2'/H-3' and H-5'/H-6' on the pyridine ring, and between H-2''/H-3'' and H-5''/H-6'' on the nitrophenyl ring, confirming the ortho relationships.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical 2D experiment for this structure. It reveals long-range (2-3 bond) correlations between protons and carbons. Crucial correlations expected would be between the pyridine protons (H-3', H-5') and the oxadiazole carbon C-3, and between the nitrophenyl protons (H-2'', H-6'') and the oxadiazole carbon C-5. These correlations unequivocally prove the connectivity of the entire molecular assembly.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, which can help to determine the preferred conformation and spatial arrangement of the rings.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

Nitro Group (NO₂): The 4-nitrophenyl moiety is expected to show two strong, characteristic stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). researchgate.netresearchgate.net

Oxadiazole Ring: The 1,2,4-oxadiazole (B8745197) ring will have characteristic stretching vibrations for the C=N and C-O-C bonds within the ring system.

Aromatic Rings: Both the pyridine and benzene (B151609) rings will exhibit C=C and C=N aromatic stretching vibrations, as well as C-H stretching and bending modes.

Characteristic Vibrational Frequencies
Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
Aromatic C-H StretchPyridine, Phenyl3000 - 3100
Aromatic C=C/C=N StretchPyridine, Phenyl, Oxadiazole1450 - 1650
Asymmetric NO₂ StretchNitro group1510 - 1560
Symmetric NO₂ StretchNitro group1340 - 1370
Oxadiazole Ring StretchC-O-C1000 - 1100
Aromatic C-H Bend (out-of-plane)Pyridine, Phenyl750 - 900

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

The UV-Vis spectrum provides insight into the electronic transitions within the molecule. The compound possesses a large, conjugated π-system extending across the pyridine, oxadiazole, and nitrophenyl rings. This extensive conjugation is expected to result in strong absorption in the ultraviolet region. youtube.com The primary electronic transitions will be of the π → π* type. While simple oxadiazole derivatives absorb around 220-230 nm, the extended conjugation and the presence of the powerful chromophoric nitro group are expected to cause a significant bathochromic (red) shift of the maximum absorption wavelength (λmax) into the longer UVA range. cornell.eduresearchgate.net This shift occurs because conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). masterorganicchemistry.com

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathways

Mass spectrometry is used to determine the exact molecular weight and to study the fragmentation patterns of the molecule, which can further confirm its structure. The molecular formula is C₁₃H₈N₄O₃, corresponding to a monoisotopic mass of 268.06 g/mol .

The fragmentation of 1,2,4-oxadiazoles under electron impact ionization is well-documented and often proceeds via a characteristic retro-cycloaddition (RCA) pathway, cleaving the heterocyclic ring. researchgate.netnih.gov

Key fragmentation steps would likely include:

Molecular Ion (M⁺˙): The appearance of a peak at m/z 268 corresponding to the intact molecule.

Retro-Cycloaddition: Cleavage of the O1-C5 and C3-N4 bonds of the oxadiazole ring. This would lead to two primary nitrile-containing fragments: the 4-cyanopyridine (B195900) radical cation and the 4-nitrobenzonitrile (B1214597) radical cation, or their corresponding neutral and ionic counterparts.

Loss of Nitro Group: Fragmentation involving the loss of NO₂ (46 Da) or NO (30 Da) from the molecular ion or subsequent fragments is also a common pathway for nitroaromatic compounds.

Predicted Key Mass Spectrometry Fragments
m/z ValueProposed Fragment Identity
268[M]⁺˙ (Molecular Ion)
222[M - NO₂]⁺
148[4-nitrobenzonitrile]⁺˙
120[C₇H₄N₂O]⁺ (from RCA)
104[4-cyanopyridine]⁺˙
78[Pyridine]⁺˙

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is essential for determining the precise elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can confirm the molecular formula, C₁₃H₈N₄O₃. This technique differentiates the target compound from other molecules with the same nominal mass but different elemental compositions, providing a critical piece of evidence for its identity.

Table 1: Theoretical HRMS Data for this compound

Molecular Formula Ion Species Calculated Exact Mass
C₁₃H₈N₄O₃ [M+H]⁺ 269.0675
[M+Na]⁺ 291.0494

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) would provide further structural confirmation by elucidating the fragmentation pattern of the parent ion. In an MS/MS experiment, the protonated molecule ([M+H]⁺) is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to piece together the molecular structure. For this compound, characteristic fragmentation would be expected to involve cleavage of the oxadiazole ring and the bond connecting the phenyl and pyridine rings to the central heterocycle. Analysis of these fragments would provide definitive evidence for the connectivity of the pyridine, oxadiazole, and nitrophenyl moieties.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

Determination of Bond Lengths, Bond Angles, and Torsional Angles

X-ray diffraction analysis would yield a detailed geometric description of the molecule. Key parameters to be determined would include the bond lengths and angles within the pyridine, oxadiazole, and nitrophenyl rings, as well as the torsional angles between these rings. These data provide insight into the electronic structure and steric interactions within the molecule.

Table 2: Expected Ranges for Key Geometric Parameters of this compound from X-ray Crystallography

Parameter Description Expected Value Range
Bond Lengths (Å)
C-N (oxadiazole) Carbon-Nitrogen bonds within the oxadiazole ring 1.30 - 1.40
C-O (oxadiazole) Carbon-Oxygen bonds within the oxadiazole ring 1.35 - 1.45
N-O (oxadiazole) Nitrogen-Oxygen bond within the oxadiazole ring 1.40 - 1.50
C-C (inter-ring) Bond connecting pyridine to oxadiazole 1.45 - 1.55
C-C (inter-ring) Bond connecting nitrophenyl to oxadiazole 1.45 - 1.55
Bond Angles (°)
C-N-O (oxadiazole) Angles within the oxadiazole ring 105 - 115
C-C-N (pyridine-oxadiazole) Angle at the point of ring connection 115 - 125
Torsional Angles (°)
Pyridine-Oxadiazole Dihedral angle between the two rings 10 - 40

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of this compound would be governed by various non-covalent interactions. Analysis of the crystal structure would reveal the presence and nature of these interactions, such as hydrogen bonds (if any), dipole-dipole interactions, and π-π stacking between the aromatic rings. These interactions are fundamental to understanding the solid-state properties of the compound. The presence of the nitro group and the nitrogen atoms in the pyridine and oxadiazole rings would likely lead to significant intermolecular contacts.

Conformational Analysis in the Crystalline State

Table 3: Compound Names Mentioned in this Article

Compound Name

Theoretical and Computational Investigations of 4 5 4 Nitrophenyl 1,2,4 Oxadiazol 3 Yl Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is instrumental in predicting various molecular properties with a good balance of accuracy and computational cost.

A hypothetical table of selected optimized geometrical parameters is presented below to illustrate the type of data obtained from such calculations.

ParameterBond/AnglePredicted Value
Bond LengthC-C (pyridine ring)~1.39 Å
C-N (pyridine ring)~1.34 Å
C-O (oxadiazole ring)~1.37 Å
N-O (oxadiazole ring)~1.42 Å
C-N (oxadiazole ring)~1.32 Å
C-C (phenyl ring)~1.40 Å
C-N (nitro group)~1.48 Å
N-O (nitro group)~1.22 Å
Bond AngleC-N-C (pyridine ring)~117°
C-O-N (oxadiazole ring)~105°
O-N-C (oxadiazole ring)~110°
C-C-N (nitro group attachment)~119°

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. nanobioletters.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nanobioletters.com The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a significant parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity. scirp.org

For 4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine, the HOMO is expected to be localized on the more electron-rich parts of the molecule, potentially the pyridine (B92270) ring or the oxadiazole ring. Conversely, the LUMO is likely to be concentrated on the electron-deficient nitrophenyl group, owing to the strong electron-withdrawing nature of the nitro group. nih.gov This distribution of FMOs would indicate a propensity for intramolecular charge transfer upon electronic excitation.

A summary of typical FMO analysis data is provided in the table below:

ParameterDescriptionPredicted Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital(Value)
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital(Value)
Energy Gap (ΔE)ELUMO - EHOMO(Value)

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP surface is colored to represent different electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while areas with positive potential (colored blue) are electron-poor and are prone to nucleophilic attack.

In this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group and the oxadiazole ring. These regions would be the most likely sites for interactions with electrophiles. Conversely, positive potential would be expected around the hydrogen atoms of the aromatic rings. This analysis helps in understanding intermolecular interactions and the molecule's reactivity patterns. nih.gov

DFT calculations can also predict various spectroscopic parameters, which can be compared with experimental data to validate the computational model.

NMR: Theoretical calculations of 1H and 13C NMR chemical shifts can aid in the assignment of experimental spectra. The calculated shifts are often correlated with experimental values to obtain a good agreement. researchgate.net

UV-Vis: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra. materialsciencejournal.org The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These transitions are often associated with the promotion of an electron from the HOMO to the Lumo or other low-lying unoccupied orbitals.

IR: The vibrational frequencies and intensities can be calculated to predict the infrared (IR) spectrum. nih.gov This theoretical spectrum can be compared with the experimental IR spectrum to identify and assign the characteristic vibrational modes of the molecule, such as the stretching and bending of different functional groups.

A hypothetical table of predicted spectroscopic data is shown below:

SpectroscopyParameterPredicted Value
1H NMRChemical Shift (pyridine-H)(ppm)
Chemical Shift (phenyl-H)(ppm)
13C NMRChemical Shift (pyridine-C)(ppm)
Chemical Shift (oxadiazole-C)(ppm)
Chemical Shift (phenyl-C)(ppm)
UV-Visλmax(nm)
IRC=N stretching (pyridine)(cm-1)
N-O stretching (nitro)(cm-1)

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, particularly in a solution environment.

MD simulations can reveal the conformational flexibility of this compound in a solvent, such as water or an organic solvent. By simulating the motion of the molecule and the surrounding solvent molecules over time, it is possible to observe the fluctuations in dihedral angles and the transitions between different conformations. This provides a more realistic picture of the molecule's structure in solution compared to the static, gas-phase picture from DFT calculations.

Solvent effects can significantly influence the properties of a molecule. MD simulations can be used to study how the solvent molecules arrange around the solute and how this solvation shell affects the solute's conformation and dynamics. For a polar molecule like this compound, interactions with polar solvent molecules can be particularly important.

Ligand-Protein Interaction Dynamics

Molecular dynamics (MD) simulations have been instrumental in understanding the dynamic behavior of this compound when interacting with protein targets. In a notable study identifying this compound as a potential inhibitor for lung cancer, MD simulations were performed on its complex with the protein designated 5ZMA. researchgate.net These simulations provide a view of the conformational changes and stability of the ligand-protein complex over time.

Analysis of the Root Mean Square Deviation (RMSD) for the ligand showed initial stability, suggesting the binding conformation is well-maintained at the beginning of the simulation. researchgate.net However, subsequent increases in RMSD, reaching up to 7.5 Å, indicated significant conformational adjustments and dynamic behavior within the protein-ligand complex. researchgate.net This pattern, characterized by rising RMSD values followed by periods of stabilization, points to adaptive structural changes as the ligand settles into the binding pocket. researchgate.net

Molecular Docking Studies and Binding Affinity Prediction

Molecular docking is a key computational technique used to predict the preferred orientation of a ligand when bound to a receptor and to estimate the strength of the interaction. For this compound, these studies have been crucial in identifying it as a potent compound with strong binding affinities to potential therapeutic targets.

In computational screenings for novel lung cancer inhibitors, this compound (designated as L3 in the study) exhibited an exceptional binding affinity. researchgate.net It registered a notable docking score of -11.4 kcal/mol against the 5ZMA protein, which was superior to the reference inhibitor used in the study. researchgate.net This high docking score indicates a strong and favorable interaction, marking the compound as a promising candidate for further investigation.

Interactive Table: Docking and ADMET Properties The table below summarizes the key computational findings for this compound from the aforementioned study. researchgate.net

PropertyValueDescription
Docking Score -11.4 kcal/molPredicted binding affinity to the 5ZMA protein target. A more negative value indicates stronger binding.
Molecular Weight 341.36 g/mol The mass of one mole of the compound.
GI Absorption HighPredicted to have high gastrointestinal absorption, indicating good potential bioavailability.
BBB Permeability YesPredicted to be capable of crossing the blood-brain barrier.

Characterization of Molecular Recognition Sites

Molecular docking simulations precisely map the binding pocket of the target protein, identifying the key amino acid residues that form the molecular recognition site. For this compound in complex with the 5ZMA protein, the binding site is a well-defined pocket where the ligand can form multiple stabilizing interactions. The RMSF analysis from dynamic simulations further refines this understanding by highlighting flexible residues such as ILE-267 and LYS-494, which may play a pivotal role in the ligand's entry and conformational adjustment within the site. researchgate.net

Elucidation of Key Interaction Motifs

The high binding affinity of this compound is attributed to a combination of specific non-covalent interactions with the protein's active site residues. These interactions are fundamental to the stability of the ligand-protein complex. While the specific bonds for this exact complex were not detailed in the search results, typical interaction motifs for heterocyclic compounds in protein active sites include:

Hydrogen Bonds: The nitrogen atoms in the pyridine and oxadiazole rings, as well as the oxygen atoms of the nitro group, can act as hydrogen bond acceptors, forming strong interactions with donor residues (e.g., Lysine, Arginine, Serine) in the protein.

Hydrophobic Interactions: The aromatic rings (pyridine and nitrophenyl) provide significant surface area for hydrophobic and van der Waals interactions with nonpolar residues like Leucine, Isoleucine, and Valine within the binding pocket.

π-stacking: The planar aromatic rings can engage in π-π stacking or π-cation interactions with aromatic residues such as Phenylalanine, Tyrosine, or Tryptophan, further anchoring the ligand in the active site.

Reaction Mechanism Studies through Computational Pathways

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the synthesis of complex molecules like this compound. The most established synthetic route for 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclodehydration of an O-acyl amidoxime (B1450833) intermediate. This intermediate is typically formed from the reaction of an amidoxime with an acylating agent.

For the title compound, the logical precursors are N'-hydroxyisonicotinimidamide (pyridine-4-carboxamidoxime) and an activated form of 4-nitrobenzoic acid, such as 4-nitrobenzoyl chloride. The reaction proceeds in two main conceptual steps:

O-acylation: The pyridine-4-carboxamidoxime attacks the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride, leading to the formation of an O-(4-nitrobenzoyl)isonicotinamidoxime intermediate.

Cyclodehydration: This intermediate undergoes an intramolecular cyclization, followed by the elimination of a water molecule, to form the stable 1,2,4-oxadiazole (B8745197) ring.

Transition State Analysis and Reaction Energetics

A full computational study using methods like Density Functional Theory (DFT) would model this pathway to identify the transition states (TS) and calculate the activation energies for each step.

O-acylation Step: This step is typically fast and involves the nucleophilic attack of the amidoxime's hydroxyl oxygen onto the acyl chloride.

Cyclization Step: The intramolecular cyclization is often the rate-determining step. The reaction proceeds via a nucleophilic attack from one of the amidoxime's nitrogen atoms onto the carbonyl carbon of the ester group. This forms a tetrahedral intermediate.

Dehydration Step: The tetrahedral intermediate then eliminates a molecule of water to yield the final aromatic 1,2,4-oxadiazole ring.

Computational analysis would focus on the geometry of the transition state for the ring-closing step, calculating the energy barrier that must be overcome. This energetic profile helps in understanding the reaction kinetics and optimizing experimental conditions, such as temperature and catalysts.

Prediction of Regioselectivity and Stereoselectivity

The synthesis of this compound via the amidoxime pathway is inherently regioselective. The connectivity of the final product is predetermined by the nature of the reactants.

The pyridine-4-carboxamidoxime provides the C3-N4-O portion of the final molecule (where C3 is attached to the pyridine ring).

The 4-nitrobenzoyl chloride provides the C5-N1-N2 portion (where C5 is attached to the 4-nitrophenyl ring).

The acylation occurs on the hydroxyl group of the amidoxime, and the subsequent intramolecular cyclization involves the attack of the amidoxime's -NH2 group onto the newly formed ester's carbonyl carbon. This specific sequence of bond formations allows for only one possible regioisomer, making the reaction highly predictable and selective. As the reactants and the final product are achiral, stereoselectivity is not a factor in this particular synthesis.

Mechanistic Investigations into Biological and Chemical Activities

Molecular Target Interaction Profiling (Mechanism-focused)

Comprehensive searches did not yield specific data detailing the molecular target interaction profile for 4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine. The analysis of its interaction with enzymes, receptors, or nucleic acids has not been specifically reported.

There is no available scientific literature detailing the mechanisms of enzyme inhibition by this compound. Although various derivatives of oxadiazole and pyridine (B92270) have been investigated as inhibitors of enzymes like histone deacetylases (HDACs), DNA gyrase B, alpha-amylase, and alpha-glucosidase, no such studies have been published for this specific compound. nih.govnih.govnih.govnih.govmedchemexpress.commdpi.comnih.govscielo.brresearchgate.netyoutube.commdpi.com For instance, while some 1,2,4-oxadiazole (B8745197) derivatives have been explored for HDAC inhibition, no data connects this activity to the this compound structure. nih.gov Similarly, studies on other novel oxadiazole-pyridine hybrids have shown potential as DNA gyrase B inhibitors, but this has not been demonstrated for the compound . jddtonline.info

No dedicated studies on the receptor binding, activation, or inhibition mechanisms of this compound were identified. Research into how this compound interacts with any class of cellular receptors has not been published. While other distinct compounds containing a 1,2,4-oxadiazole and pyridine moiety have been investigated for activity at receptors like the nicotinic acetylcholine receptor, these findings are not applicable to this compound. researchgate.net

There is no available data from the scientific literature that describes any direct interaction between this compound and DNA or RNA. The potential for this compound to act as an intercalating agent, groove binder, or to otherwise covalently or non-covalently interact with nucleic acids has not been investigated. nih.govnih.gov

Cellular Pathway Modulation at the Molecular Level

Specific research on how this compound modulates cellular pathways at a molecular level is not present in the available literature.

No studies have been published that investigate the ability of this compound to induce apoptosis or the molecular pathways that would be involved. Key apoptotic pathways, such as the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, and the modulation of associated proteins like caspases or members of the Bcl-2 family, have not been studied in relation to this specific compound. researchgate.netnih.gov

The effects of this compound on cell cycle regulation have not been documented. There is no information regarding its potential to cause cell cycle arrest at any phase (e.g., G1, S, G2, or M) or its mechanism of action involving key regulatory proteins such as cyclins, cyclin-dependent kinases (CDKs), or checkpoint proteins like p53. nih.govnih.govyoutube.com

Autophagy Modulation Mechanisms

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. Its modulation is a key therapeutic strategy for various diseases. The core regulation of autophagy involves complex signaling pathways, with the mammalian target of rapamycin (mTOR) and AMP-activated protein kinase (AMPK) acting as a primary control axis. nih.govbiorxiv.org mTOR, when active, suppresses autophagy, while AMPK activation promotes it. nih.govcell-stress.com

While direct evidence for this compound is lacking, compounds containing its core heterocyclic structures have been implicated in autophagy modulation. Certain pyridine-based compounds have been shown to induce autophagy. acs.org Furthermore, the mechanism of action for some autophagy-inducing antipsychotic drugs can be independent of mTORC1 inhibition and may instead rely on the activation of the AMPK-ULK1 signaling pathway or the generation of reactive oxygen species (ROS) that trigger an autophagic response. cell-stress.com Given that both pyridine and oxadiazole scaffolds are present in numerous bioactive molecules, it is plausible that this compound could interact with key regulators of the autophagy cascade, though dedicated experimental validation is required.

Antimicrobial Mechanisms of Action (Focus on bacterial/fungal cellular processes)

The structural features of this compound suggest several potential mechanisms for antimicrobial activity, drawing from established actions of nitroaromatic compounds, oxadiazoles, and pyridines. encyclopedia.pubresearchgate.netresearchgate.net

One potential mechanism of action for heterocyclic compounds is the disruption of microbial cell membrane integrity. Some 1,3,4-oxadiazole (B1194373) derivatives have been proposed to exert their antimicrobial effects by puncturing the bacterial cell membrane, which leads to the leakage of essential cytoplasmic contents and subsequent cell death. nih.gov This mode of action provides a rapid and potent bactericidal effect.

A more extensively documented antimicrobial mechanism, particularly relevant to the 4-nitrophenyl moiety, is the intracellular activation to produce cytotoxic agents. encyclopedia.pub Nitroaromatic compounds often act as prodrugs that are reductively bioactivated by microbial nitroreductases within the anaerobic or microaerophilic environment of the cell. encyclopedia.pubnih.gov This reduction process generates highly reactive nitrogen species, such as nitroso and superoxide radicals, which can cause widespread cellular damage. encyclopedia.pub A primary target of these radical species is microbial DNA, where covalent binding and oxidative damage can lead to strand breaks, inhibiting replication and transcription and ultimately causing cell death. encyclopedia.pub

Beyond the action of the nitro group, the oxadiazole-pyridine core may target other essential microbial pathways. Derivatives of these scaffolds have been reported to inhibit key bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair. nih.gov In fungi, a potential target is the sterol biosynthesis pathway; specifically, compounds containing these heterocycles have been found to inhibit the sterol 14α-demethylase enzyme (CYP51), disrupting the formation of ergosterol, an essential component of the fungal cell membrane. nih.gov

Potential MechanismAssociated MoietyCellular EffectReference
Reductive Bioactivation4-NitrophenylGeneration of radical intermediates that damage microbial DNA. encyclopedia.pubnih.gov
Enzyme InhibitionOxadiazole/PyridineInhibition of bacterial DNA gyrase or fungal sterol 14α-demethylase (CYP51). nih.gov
Membrane DisruptionOxadiazolePuncturing of the bacterial cell membrane, leading to cytoplasm leakage. nih.gov

Antineoplastic Mechanisms of Action (Focus on cellular processes in cancer)

The pyridine and oxadiazole scaffolds are prevalent in the design of modern anticancer agents, targeting various facets of cancer progression, including the formation of new blood vessels (angiogenesis) and the spread of cancer cells (metastasis).

Angiogenesis is a critical process for tumor growth and survival, largely driven by signaling pathways such as the vascular endothelial growth factor (VEGF) and its receptor, VEGFR-2. nih.govacs.org Both 1,3,4-oxadiazole and pyridine derivatives have been extensively investigated as angiogenesis inhibitors. manipal.edunih.govresearchgate.net

The molecular mechanisms for these related compounds are often centered on the inhibition of the VEGFR-2 signaling cascade. This can occur through direct inhibition of the VEGFR-2 tyrosine kinase activity, preventing its autophosphorylation and the activation of downstream pathways. acs.org Consequently, crucial downstream signaling kinases such as Akt and ERK1/2 are not phosphorylated, leading to reduced endothelial cell proliferation, migration, and differentiation, which are all essential steps in forming new blood vessels. nih.govbethel.edu Another reported mechanism for oxadiazole-containing compounds is the suppression of VEGF gene expression. manipal.edu This is potentially achieved by downregulating the hypoxia-inducible factor-1α (HIF-1α), a key transcription factor that controls the expression of pro-angiogenic genes like VEGF under hypoxic tumor conditions. manipal.edu

Molecular Target/PathwayPotential Mechanism of Inhibition by Related CompoundsReference
VEGFR-2Direct inhibition of tyrosine kinase activity, preventing downstream signaling. nih.govacs.org
HIF-1αRepression of nuclear translocation, leading to decreased VEGF expression. manipal.edu
Akt / ERK1/2Attenuation of VEGF-induced phosphorylation due to upstream VEGFR-2 blockade. nih.govbethel.edu

The spread of cancer cells to distant organs involves complex signaling networks that control cell adhesion, migration, and invasion. Key pathways implicated in metastasis include the PI3K/Akt/mTOR and EGFR signaling cascades. tandfonline.comresearchgate.net Both pyridine and oxadiazole derivatives have been shown to interfere with these pathways. nih.govresearchgate.netwaocp.org Inhibition of PI3K/Akt/mTOR signaling can reduce cell proliferation and induce apoptosis, thereby limiting the metastatic potential of cancer cells. researchgate.netwaocp.org

Furthermore, oxadiazole-containing compounds have been reported to inhibit matrix metalloproteinases (MMPs), such as MMP-9. acs.org These enzymes are crucial for the degradation of the extracellular matrix, a process that allows cancer cells to invade surrounding tissues and enter the bloodstream. By inhibiting MMPs, these compounds can effectively block a critical step in the metastatic cascade. The hybridization of pyridine and oxadiazole moieties in a single molecule could therefore offer a multi-pronged approach to interfere with the molecular machinery of cancer cell invasion and metastasis. acs.org

Other Mechanistic Chemical Reactivity Studies

Electrophilic/Nucleophilic Reactivity Profiles

The chemical reactivity of "this compound" is dictated by the electronic interplay between the central 1,2,4-oxadiazole ring and its pyridine and nitrophenyl substituents. Computational studies and experimental observations of related 1,2,4-oxadiazole systems provide a framework for understanding its electrophilic and nucleophilic characteristics.

In the case of "this compound", the substituents significantly modulate this intrinsic reactivity profile. The 4-nitrophenyl group at the C5 position acts as a strong electron-withdrawing group. This effect is expected to further enhance the electrophilicity of the C5 carbon, making it a prime target for nucleophilic attack. Conversely, the pyridine ring at the C3 position, particularly its nitrogen atom, can act as a coordinating site for electrophiles or Lewis acids, potentially influencing the reactivity of the adjacent oxadiazole ring.

Molecular electrostatic potential (MEP) maps, a computational tool to visualize charge distributions, would likely show a region of high positive potential around the C5 carbon and the nitro group's nitrogen atom, indicating susceptibility to nucleophilic attack. Regions of negative potential would be expected around the oxygen and nitrogen atoms of the oxadiazole ring and the nitrogen of the pyridine ring, highlighting their nucleophilic or basic character.

Site in this compoundPredicted ReactivityInfluencing Factors
C5 of Oxadiazole Ring Highly ElectrophilicElectron-withdrawing effect of the 4-nitrophenyl group.
C3 of Oxadiazole Ring ElectrophilicInherent electrophilicity of the oxadiazole carbon.
N3 of Oxadiazole Ring NucleophilicLone pair of electrons on the nitrogen atom.
Nitrogen of Pyridine Ring Nucleophilic/BasicLone pair of electrons, capable of protonation or coordination.
Nitro Group (Nitrogen) ElectrophilicStrong electron-withdrawing nature.
Aromatic Rings Susceptible to aromatic substitutionReactivity modulated by the oxadiazole and nitro/pyridyl groups.

Ring-Opening and Rearrangement Mechanisms

The 1,2,4-oxadiazole ring is known for its propensity to undergo ring-opening and rearrangement reactions, primarily due to its relatively low aromaticity and the inherent weakness of the N2-O1 bond. These transformations can be initiated by thermal, photochemical, or chemical means.

Boulton-Katritzky Rearrangement (BKR): This is a common thermal rearrangement for 1,2,4-oxadiazoles. While the specific conditions for "this compound" have not been extensively reported, the general mechanism involves the intramolecular cyclization of a side chain onto the N2 position of the oxadiazole ring, leading to the cleavage of the N2-O1 bond and the formation of a new heterocyclic system. The presence of the pyridine ring at the C3 position could potentially participate in such rearrangements if an appropriate side chain were present on the pyridine ring.

Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC): This mechanism is particularly relevant for 1,2,4-oxadiazoles bearing strong electron-withdrawing groups, such as the 4-nitrophenyl group in the title compound. The ANRORC pathway typically involves:

Addition of a Nucleophile: A nucleophile attacks the electrophilic C5 position, which is activated by the 4-nitrophenyl substituent.

Ring Opening: The initial adduct undergoes cleavage of the weak N2-O1 bond, leading to an open-chain intermediate.

Ring Closure: The intermediate then cyclizes to form a new heterocyclic ring.

For "this compound," this could lead to the formation of various other five- or six-membered heterocycles depending on the nature of the attacking nucleophile.

Photochemical Rearrangements: Irradiation with UV light can also induce rearrangements in 1,2,4-oxadiazoles. These reactions often proceed through excited states and can lead to a variety of isomeric products, including other oxadiazole isomers or different heterocyclic systems entirely. The specific outcome would depend on the wavelength of light used and the reaction conditions.

The following table summarizes potential rearrangement pathways:

Rearrangement TypeInitiatorKey Features for this compound
Boulton-Katritzky ThermalWould require a suitable side chain for intramolecular cyclization.
ANRORC Nucleophilic AttackHighly probable at the C5 position due to the activating 4-nitrophenyl group.
Photochemical UV IrradiationCan lead to various isomeric products through excited state intermediates.

Redox Behavior and Electrochemical Properties

The redox behavior of "this compound" is expected to be dominated by the presence of the nitroaromatic moiety, which is well-known for its electrochemical activity.

Reduction: The 4-nitrophenyl group is readily reducible. In electrochemical studies such as cyclic voltammetry, this would likely manifest as one or more reduction peaks. The reduction of a nitro group can proceed through a series of steps, often involving the formation of a nitro radical anion, a nitroso derivative, a hydroxylamine (B1172632), and ultimately an amine. The exact reduction potential and the number of electrons transferred in each step would depend on the solvent, pH, and the nature of the electrode material.

The general reduction pathway for the nitro group is as follows:

Step 1 (1e⁻): Ar-NO₂ + e⁻ → [Ar-NO₂]⁻ (Nitro radical anion)

Step 2 (1e⁻, 2H⁺): [Ar-NO₂]⁻ + e⁻ + 2H⁺ → Ar-NO + H₂O (Nitroso derivative)

Step 3 (2e⁻, 2H⁺): Ar-NO + 2e⁻ + 2H⁺ → Ar-NHOH (Hydroxylamine derivative)

Step 4 (2e⁻, 2H⁺): Ar-NHOH + 2e⁻ + 2H⁺ → Ar-NH₂ + H₂O (Amine derivative)

The 1,2,4-oxadiazole ring itself can also undergo reductive cleavage of the N-O bond under certain conditions, although this typically occurs at more negative potentials than the reduction of the nitro group. The pyridine ring is generally stable to reduction under mild conditions but can be reduced at very negative potentials.

Oxidation: The oxidation of "this compound" is expected to be more difficult due to the presence of the electron-withdrawing nitro group and the relatively electron-poor heterocyclic systems. The pyridine nitrogen could potentially be oxidized, but this would likely require strong oxidizing agents or high positive potentials in an electrochemical experiment.

A summary of the expected redox properties is provided in the table below:

Redox ProcessActive MoietyExpected Behavior
Reduction 4-Nitrophenyl groupStepwise reduction to amine via radical anion, nitroso, and hydroxylamine intermediates.
Reduction 1,2,4-Oxadiazole ringPossible reductive cleavage of the N-O bond at more negative potentials.
Oxidation Pyridine and Oxadiazole ringsGenerally difficult due to the electron-deficient nature of the molecule.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Substituent Effects on the Pyridine (B92270) Moiety

Electronic and Steric Modulations

The electronic nature of substituents on the pyridine ring can modulate the electron density of the entire molecule. Electron-donating groups (EDGs), such as alkyl or alkoxy groups, can increase the electron density of the pyridine ring, potentially enhancing its ability to participate in hydrogen bonding or other electrostatic interactions. Conversely, electron-withdrawing groups (EWGs), like halogens or cyano groups, decrease the electron density, which can alter the molecule's reactivity and binding affinity. nih.gov

The steric bulk of substituents also plays a critical role. Large, bulky groups can introduce steric hindrance, which may either prevent or promote specific binding conformations. The interplay between electronic and steric effects is a key consideration in the design of analogs with improved activity and selectivity. For instance, a judicious choice of substituents can optimize the orientation of the pyridine ring within a binding pocket, thereby maximizing favorable interactions. mdpi.com

Table 1: Hypothetical Electronic and Steric Effects of Pyridine Substituents

Substituent (R)Electronic EffectSteric EffectPotential Impact on Interaction
-CH₃Electron-donatingSmallIncreased basicity, potential for hydrophobic interactions
-OCH₃Electron-donatingMediumIncreased basicity and hydrogen bond accepting potential
-ClElectron-withdrawingSmallDecreased basicity, potential for halogen bonding
-CNElectron-withdrawingSmallDecreased basicity, potential for dipole-dipole interactions
-C(CH₃)₃Electron-donatingLargeSteric hindrance, may force specific conformations

Regioisomeric Impact on Interactions

The position of the nitrogen atom within the pyridine ring relative to the oxadiazole core significantly influences the molecule's vectoral properties and its ability to form directional interactions, such as hydrogen bonds. In the parent compound, the pyridine is attached at the 4-position. Moving the attachment point to the 2- or 3-position would create regioisomers with distinct electronic distributions and steric profiles.

A 2-pyridyl isomer would place the nitrogen atom in closer proximity to the oxadiazole ring, potentially leading to intramolecular interactions or a different preferred conformation. A 3-pyridyl isomer would present an intermediate electronic and steric profile. Theoretical and experimental studies on other pyridyl-containing compounds have shown that such regioisomeric changes can have a substantial impact on their photophysical and biological properties. nih.govnih.gov For example, the position of the pyridinic nitrogen affects intramolecular charge transfer, which can be a crucial factor in molecular recognition. nih.gov

Influence of Nitrophenyl Substituents on Molecular Interactions

The 4-nitrophenyl group is a key pharmacophoric element, with the nitro group exerting a strong influence on the electronic properties and reactivity of the molecule.

Nitro Group's Role in Electronic Properties and Reactivity

The nitro group (-NO₂) is a potent electron-withdrawing group due to both inductive and resonance effects. nih.gov This strong electron-withdrawing nature significantly reduces the electron density of the attached phenyl ring, making it electron-deficient. This electronic feature can be critical for various intermolecular interactions, including π-stacking with electron-rich aromatic systems in biological targets. The nitro group itself can also act as a hydrogen bond acceptor. Furthermore, the presence of a nitro group is often associated with the generation of reactive radical species through bioreduction, which can be a mechanism of action for certain biological activities. nih.gov

Positional Isomerism and Its Effects

Para-position (as in the parent compound): This position allows for maximum resonance delocalization of the nitro group's electron-withdrawing effect across the phenyl ring, leading to a highly polarized system.

Meta-position: Placing the nitro group at the meta-position primarily exerts an inductive electron-withdrawing effect, with a less pronounced resonance contribution compared to the para-isomer. Studies on other classes of compounds have shown that a meta-nitro substituent can sometimes lead to higher biological activity compared to the para-isomer. nih.gov

Ortho-position: An ortho-nitro group would introduce significant steric effects, potentially forcing the phenyl ring to twist out of planarity with the oxadiazole ring. This conformational change could drastically alter the molecule's ability to fit into a binding site.

Table 2: Predicted Effects of Nitro Group Positional Isomerism

IsomerPrimary Electronic EffectPredicted Steric ImpactPotential Consequence for Activity
4-nitro (para)Strong resonance and inductive withdrawalMinimalStrong polarization, potential for π-stacking
3-nitro (meta)Primarily inductive withdrawalMinimalAltered electronic distribution, may favor different binding modes
2-nitro (ortho)Strong inductive and resonance withdrawalSignificantSteric hindrance, potential loss of planarity and activity

Modifications of the 1,2,4-Oxadiazole (B8745197) Core and Linkers

Furthermore, the direct linkage between the aromatic rings and the oxadiazole core can be modified by introducing flexible or rigid linkers. For example, inserting a methylene (B1212753) or an ether linkage could increase conformational flexibility, potentially allowing for better adaptation to a binding site. Conversely, incorporating more rigid linkers could lock the molecule into a specific, active conformation. The choice of linker would need to be carefully considered to balance the entropic cost of conformational restriction with the potential gain in binding affinity.

Bioisosteric Replacements

Bioisosteric replacement is a cornerstone of drug design, involving the substitution of a functional group with another that retains similar physical and chemical properties, aiming to enhance activity, improve selectivity, or reduce toxicity. The 1,2,4-oxadiazole ring itself is frequently employed as a bioisostere for amide and ester groups to improve metabolic stability. nih.govresearchgate.netnih.gov

Key bioisosteric replacements for the 4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine framework can be considered at several positions:

The Pyridine Ring: The pyridine moiety is a common bioisostere for a benzene (B151609) ring, offering advantages such as improved aqueous solubility, enhanced metabolic stability, and the ability to act as a hydrogen bond acceptor through its nitrogen atom. mdpi.comnih.gov Conversely, replacing the aromatic pyridine with saturated bioisosteres, such as 3-azabicyclo[3.1.1]heptane, has been explored to modulate lipophilicity and other physicochemical parameters. chemrxiv.org

The 1,2,4-Oxadiazole Ring: The central heterocyclic core can be replaced by other five-membered rings. For instance, swapping the 1,2,4-oxadiazole for a 1,3,4-oxadiazole (B1194373) or a 1,3,4-thiadiazole (B1197879) can significantly alter the molecule's electronic properties and hydrogen bonding capabilities, leading to different biological activities. nih.govresearchgate.net Such isomeric replacements can impact the compound's physical and pharmaceutical properties due to variations in hydrogen bond acceptor and donor strength. researchgate.net

The 4-Nitrophenyl Group: The nitro group is a strong electron-withdrawing group that can be critical for biological activity. SAR studies on related compounds have shown that removal or repositioning of a nitro group can lead to a significant decrease or complete loss of activity. nih.gov Potential bioisosteres for the nitro group include cyano (-CN), sulfone (-SO₂R), and trifluoromethyl (-CF₃) groups, which can mimic its electronic and steric properties to varying degrees.

The following table summarizes potential bioisosteric replacements and their generally observed effects in related heterocyclic compounds.

Original GroupPotential BioisostereRationale / Potential ImpactReference
PyridineBenzeneReduces polarity; may increase lipophilicity. mdpi.comnih.gov
PyridineSaturated heterocycles (e.g., 3-azabicyclo[3.1.1]heptane)Increases sp³ character; can improve metabolic stability and solubility. chemrxiv.org
1,2,4-Oxadiazole1,3,4-Oxadiazole / 1,3,4-ThiadiazoleAlters geometry and electronic properties; changes hydrogen bonding vectors. nih.govresearchgate.net
1,2,4-Oxadiazole1,2,4-TriazoleIntroduces a hydrogen bond donor; alters electronic distribution. acs.org
Nitro (-NO₂)Cyano (-CN)Mimics electron-withdrawing and linear properties. nih.gov
Nitro (-NO₂)Trifluoromethyl (-CF₃)Strong electron-withdrawing group; increases lipophilicity. nih.gov

Impact of Linker Flexibility and Rigidity

The direct connection between the pyridine and 1,2,4-oxadiazole rings in the parent compound creates a rigid structure. The 1,2,4-oxadiazole ring is an aromatic, planar linker that holds the two flanking aromatic systems (pyridine and nitrophenyl) in a relatively fixed orientation. nih.gov This rigidity can be advantageous for biological activity by reducing the entropic penalty upon binding to a target protein. nih.gov

Introducing flexible linkers, such as methylene (-CH₂-) or ethylene (B1197577) (-CH₂CH₂-), between the heterocyclic rings would increase the molecule's conformational freedom. The impact of such modifications is highly dependent on the specific biological target.

Increased Flexibility: A flexible linker might allow the molecule to adopt a more optimal conformation for binding within a protein's active site. However, excessive flexibility can be detrimental, as the energetic cost of "freezing" the molecule in the correct bioactive conformation upon binding increases. nih.gov

Decreased Activity: In some SAR studies of complex heterocyclic molecules, the introduction of flexible linkers (methylene, ethylene, or vinyl) between key structural components was found to decrease inhibitory potency, suggesting that the rigid arrangement was more favorable for activity. nih.gov

The table below illustrates how linker modifications could theoretically alter the rigidity of the this compound scaffold.

Linker between Pyridine and OxadiazoleStructural FeatureExpected Impact on FlexibilityReference
Direct Bond (as in parent compound)Aryl-Aryl bondRigid, planar connection nih.gov
-CH₂- (Methylene)Flexible single bondsIntroduces rotational freedom nih.govnih.gov
-CH=CH- (Vinylene)Planar but allows cis/trans isomerismMore rigid than alkyl linkers, extends conjugation nih.gov
-C≡C- (Ethynylene)Linear and rigidMaintains rigidity while increasing distance between rings nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR are computational modeling techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties.

Development of Predictive Models

Predictive QSAR models are developed for series of compounds like oxadiazole derivatives to guide the design of new analogs with improved activity. mdpi.comresearchgate.net The process typically involves several key steps:

Dataset Assembly: A dataset of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is collected. For modeling, activity data is usually converted to a logarithmic scale (e.g., pIC₅₀). nih.gov

Data Division: The dataset is divided into a training set, used to build the model, and a test set, used to evaluate its predictive power on external compounds it has not seen before. nih.gov

Descriptor Calculation: A wide range of molecular descriptors (physicochemical, topological, electronic, etc.) are calculated for each molecule.

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like k-Nearest Neighbor (kNN), are used to build a mathematical equation linking the descriptors (independent variables) to the biological activity (dependent variable). mdpi.comresearchgate.net

Validation: The model's statistical significance and predictive ability are rigorously validated. Key statistical parameters include the squared correlation coefficient (R²) for the training set, the leave-one-out cross-validated squared correlation coefficient (q²), and the predictive squared correlation coefficient (pred_r²) for the external test set. nih.govrsc.orgnih.gov A robust and predictive model will have high values for these metrics, with generally accepted thresholds being R² > 0.6 and q² > 0.5. nih.gov

Studies on 1,2,4-oxadiazole derivatives have successfully employed 2D and 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to build predictive models. nih.govrsc.orgiaea.org

The following table presents typical statistical validation parameters for a predictive 3D-QSAR model based on literature reports for oxadiazole derivatives.

Statistical ParameterSymbolTypical Value RangeDescriptionReference
Squared Correlation Coefficient0.90 - 0.98Measures the goodness-of-fit for the training set. nih.gov
Cross-Validated Correlation Coefficientq² (or R²cv)0.55 - 0.70Measures the internal predictive ability of the model. nih.govrsc.org
Predictive Correlation Coefficientpred_r²0.65 - 0.85Measures the model's ability to predict the activity of an external test set. nih.govrsc.org
F-test valueF> 100Indicates the statistical significance of the model. nih.gov

Identification of Key Molecular Descriptors

A primary outcome of QSAR modeling is the identification of molecular descriptors that are most influential on the biological activity. These descriptors provide quantitative insight into the SAR and guide rational drug design.

For various series of oxadiazole derivatives, QSAR studies have identified several important descriptors:

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include Ionization Potential (IP) and Dipole Moment (DM). mdpi.com 3D-QSAR electrostatic contour maps can indicate regions where electronegative or electropositive substituents are favorable for activity. researchgate.net

Steric Descriptors: These relate to the size and shape of the molecule. 3D-QSAR steric contour maps highlight areas where bulky groups may enhance or diminish activity. researchgate.net

Topological Descriptors: These are numerical values derived from the graph representation of a molecule. For some 1,3,4-oxadiazole derivatives, the topological radius (topoRadius) was found to be a crucial descriptor for antioxidant activity. semanticscholar.org

Physicochemical Descriptors: Properties like the Polar Surface Area (PSA) are often important. PSA is a key descriptor for predicting oral bioavailability and membrane permeability. mdpi.commdpi.com

The table below lists some key molecular descriptors that have been identified as important for the activity of oxadiazole-containing compounds in various QSAR studies.

DescriptorTypePotential Influence on ActivityReference
Ionization Potential (IP)ElectronicRelates to the molecule's ability to donate an electron; can be crucial for antioxidant or metabolic processes. mdpi.com
Dipole Moment (DM)ElectronicInfluences polarity and interactions with polar residues in a binding site. mdpi.com
Polar Surface Area (PSA)PhysicochemicalAffects membrane permeability and oral bioavailability. mdpi.commdpi.com
Steric Fields (from CoMFA/CoMSIA)StericIdentifies regions where bulky or smaller substituents are favorable for binding. researchgate.net
Electrostatic Fields (from CoMFA/CoMSIA)ElectronicHighlights regions where positive or negative electrostatic potential enhances activity. researchgate.net
Topological Radius (topoRadius)TopologicalRelates to molecular size and branching, influencing overall shape and fit. semanticscholar.org

Emerging Applications and Conceptual Utility in Chemical Research

Molecular Probes for Fundamental Biological Investigations

The structural framework of 4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine is well-suited for the development of molecular probes for biological systems. Molecules incorporating pyridyl-oxadiazole motifs are recognized for their fluorescent properties, which can be sensitive to the local microenvironment. mdpi.commdpi.com For instance, derivatives of phenyl-pyridyl-1,3,4-oxadiazole have been developed as pH-responsive probes that exhibit both colorimetric and fluorescent changes in the slightly acidic range. mdpi.com

The pyridine (B92270) nitrogen in the target molecule can act as a protonation site, making its photophysical properties potentially sensitive to pH changes. Furthermore, the electron-withdrawing 4-nitrophenyl group can act as a fluorescence quencher through photoinduced electron transfer (PET). nih.gov This intrinsic quenching mechanism can be modulated by interactions with specific analytes, leading to a "turn-on" or "turn-off" fluorescent response. This principle has been applied in developing sensors for various species, including metal ions and nitroaromatic explosives. researchgate.netnih.gov Pyridine-based oxadiazole derivatives have demonstrated selective fluorescence enhancement in the presence of specific metal ions like Ag+ and Zn2+. researchgate.netresearchgate.net Therefore, this compound is a promising candidate for designing novel fluorescent sensors to investigate fundamental biological processes, such as tracking pH gradients in cellular compartments or detecting specific metal ions.

Chemical Biology Tools for Pathway Dissection

In the field of chemical biology, small molecules that can modulate the function of specific proteins are invaluable tools for dissecting complex biological pathways. The 1,2,4-oxadiazole (B8745197) ring is a significant pharmacophore in medicinal chemistry. nih.govnih.gov It is often used as a bioisostere for ester and amide groups, offering improved metabolic stability while maintaining key intermolecular interactions, such as hydrogen bonding. nih.govlifechemicals.com

This bioisosteric relationship has led to the incorporation of the 1,2,4-oxadiazole scaffold into a wide range of biologically active compounds, including enzyme inhibitors and receptor agonists. lifechemicals.comacs.org For example, derivatives have been investigated as inhibitors of histone deacetylases (HDACs) and as agonists for muscarinic receptors. nih.govacs.org Given the prevalence of the 1,2,4-oxadiazole core in bioactive molecules, this compound holds potential as a scaffold for developing new chemical biology tools. Its distinct substituents—the pyridine ring, which can interact with active sites, and the nitrophenyl group—could be tailored to target specific enzymes or protein-protein interactions, thereby enabling the elucidation of their roles in cellular signaling and disease pathways.

Building Blocks for Advanced Materials and Functional Systems

The unique electronic and structural characteristics of this compound make it a valuable building block for the synthesis of advanced materials and functional systems. lifechemicals.com The 1,2,4-oxadiazole heterocycle is known for its high thermal and chemical stability, making it a robust component for durable materials. nih.gov

Nitro-substituted oxadiazoles, in particular, are explored as building blocks for energetic materials due to their high density and heat of formation. researchgate.netosti.gov Beyond this specific application, the rigid, planar structure of the oxadiazole ring, combined with the conjugated aromatic substituents, facilitates its use in creating liquid crystals, heat-resistant polymers, and other functional materials. lifechemicals.comlifechemicals.com The pyridine and nitrophenyl groups offer sites for further chemical modification, allowing the molecule to be incorporated into larger polymeric or supramolecular architectures, thereby tuning the final properties of the material. lifechemicals.compsu.edu

In the realm of organic electronics, molecules containing electron-deficient heterocyclic rings are of great interest. The 1,2,4-oxadiazole ring is electron-withdrawing, and compounds containing this moiety, especially diaryl-substituted derivatives, often exhibit excellent electron-transporting capabilities. mdpi.comrsc.org This property makes them highly suitable for use in the electron-transporting layer (ETL) of Organic Light Emitting Diodes (OLEDs), where they facilitate the injection and transport of electrons to the emissive layer, improving device efficiency and stability. rsc.orgresearchgate.net

The presence of the strongly electron-withdrawing 4-nitrophenyl group in this compound is expected to further enhance its electron-deficient nature, making it an even more promising candidate for ETL applications. Pyridine-containing materials have also been successfully used as hole-transporting materials in OLEDs. nih.gov The combination of these functional units in a single molecule offers a bipolar character that could be advantageous for managing charge recombination within an OLED device. Furthermore, as discussed in section 7.1, the potential for fluorescence modulation makes this compound a candidate for the development of chemical sensors. mdpi.com

The extended π-conjugation across the pyridyl, oxadiazole, and nitrophenyl rings suggests that this compound is a photoactive molecule. Oxadiazole derivatives are widely recognized for their luminescent properties and are used as laser dyes and scintillators. lifechemicals.commdpi.com While the unsubstituted five-membered oxadiazole ring itself is not fluorescent, its substitution with aromatic rings leads to compounds that absorb strongly in the UV region and exhibit significant fluorescence. wordpress.com

The photophysical properties, such as absorption and emission wavelengths and fluorescence quantum yield, can be finely tuned by altering the substituents on the aromatic rings. scientific.net For instance, studies on bis(1,3,4-oxadiazol-2-yl)pyridine derivatives show strong absorption between 278-302 nm and fluorescence emission in the 338-367 nm range. scientific.net The introduction of a strong electron-withdrawing group like the nitro group can significantly influence these properties, often leading to red-shifted emission or fluorescence quenching, which can be harnessed for sensing applications. nih.gov

Table 1: Photophysical Properties of Structurally Related Pyridyl-Oxadiazole and Nitrophenyl-Heterocycle Compounds.
Compound ClassAbsorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (ΦF)Reference
2,6-bis(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine302367Not Reported scientific.net
2,6-bis(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)pyridine300365Not Reported scientific.net
Pyridine-based fluorophores (general)UV region300-450Solvent Dependent mdpi.com
5-(4-Nitrophenyl)-2-phenyl-2H-tetrazole~320~380Solvent Dependent nih.gov

Ligands in Coordination Chemistry and Catalysis

The structure of this compound contains multiple nitrogen atoms that can act as donor sites for metal ions, making it an attractive ligand in coordination chemistry. mdpi.com The pyridine nitrogen is a classic coordination site, and the two nitrogen atoms of the 1,2,4-oxadiazole ring can also participate in metal binding. mdpi.commdpi.com

Depending on the metal ion and reaction conditions, such multidentate ligands can form discrete mononuclear complexes or extend into multidimensional coordination polymers. mdpi.comacs.org For example, ligands like 2,5-bis(4-pyridyl)-1,3,4-oxadiazole (B92651) have been used to construct coordination polymers with Cu(II) and Zn(II), where the final structure (e.g., a 1D chain or a 3D diamondoid network) is influenced by the counter-ion. mdpi.comedu.krd The resulting metal-organic frameworks (MOFs) or coordination polymers can have applications in catalysis, gas storage, or as magnetic materials. The coordination of a metal to the this compound ligand could also modulate its electronic and photophysical properties, leading to new types of metallo-sensors or catalysts. nih.gov

Table 2: Summary of Potential Applications for this compound.
Application AreaKey Molecular FeaturesPotential FunctionReference
Molecular ProbesPyridine ring, Nitrophenyl quencher, Conjugated systemFluorescent sensor for pH and metal ions mdpi.comnih.govresearchgate.net
Chemical Biology1,2,4-Oxadiazole as amide/ester bioisostereEnzyme inhibitors, Receptor modulators nih.govnih.govlifechemicals.com
Organic ElectronicsElectron-deficient oxadiazole and nitrophenyl groupsElectron-transporting material in OLEDs mdpi.comrsc.org
Photoactive MaterialsExtended π-conjugationLuminescent materials, Components for dyes lifechemicals.comscientific.net
Coordination ChemistryMultiple nitrogen donor atoms (pyridine, oxadiazole)Ligand for catalysts and functional coordination polymers mdpi.comacs.orgnih.gov

Future Research Directions and Unexplored Avenues

Development of Novel and Atom-Economical Synthetic Methodologies

The synthesis of 1,2,4-oxadiazoles typically involves the cyclization of O-acylamidoximes, which are themselves derived from the reaction of amidoximes with acylating agents like acyl chlorides or carboxylic acids. nih.gov While effective, these methods can suffer from drawbacks such as the use of harsh reagents, long reaction times, and the generation of stoichiometric byproducts, leading to a low atom economy. nih.gov

Future research should prioritize the development of more efficient and environmentally benign synthetic routes to 4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine. Key avenues for exploration include:

Catalytic One-Pot Reactions: Designing protocols where the precursor amidoximes and carboxylic acids or their derivatives are converted to the final 1,2,4-oxadiazole (B8745197) in a single step using catalytic activators, minimizing waste and purification steps.

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times and improve yields, often under solvent-free conditions, which aligns with the principles of green chemistry. nih.gov

Flow Chemistry: Employing continuous flow reactors for the synthesis, which can offer better control over reaction parameters, improved safety, and easier scalability compared to batch processes.

Table 1: Comparison of Synthetic Methodologies for 1,2,4-Oxadiazoles
MethodologyTypical ReagentsAdvantagesFuture Research Focus (Atom Economy)
Conventional Two-StepAmidoximes, Acyl Chlorides, Coupling Reagents (EDC, DCC)Well-established, versatileGenerates significant byproduct waste
Catalytic One-PotAmidoximes, Carboxylic Acids, Catalyst (e.g., T3P, Vilsmeier reagent)Reduced steps, higher efficiencyDevelopment of recyclable and more efficient catalysts
Microwave-AssistedNitriles, Hydroxylamine (B1172632), Carboxylic AcidsRapid reaction times, often solvent-freeBroadening substrate scope under microwave conditions
Flow ChemistryPeptide coupling followed by thermal cyclizationHigh throughput, precise control, scalabilityIntegration of synthesis and purification in a continuous flow system

Deeper Mechanistic Elucidation of Interactions at the Atomic Level

The arrangement of aromatic and heterocyclic rings in this compound suggests that noncovalent interactions, such as π-π stacking, play a crucial role in its solid-state structure and its potential interactions with biological macromolecules. nih.gov The oxadiazole ring can interact with other aromatic systems like pyridine (B92270). nih.gov

Future research should aim to provide a detailed, atomic-level picture of these interactions.

Advanced Crystallography: Single-crystal X-ray diffraction studies can determine the precise three-dimensional structure, revealing intermolecular packing and specific contacts like hydrogen bonds and π-π stacking distances. nih.gov

Spectroscopic Analysis: Techniques like solid-state NMR and advanced 2D-NMR spectroscopy in solution can probe the spatial relationships and dynamics between the different ring systems of the molecule.

Hirshfeld Surface Analysis: This computational tool can be used to visualize and quantify intermolecular interactions within the crystal lattice, providing insights into the forces that govern the molecular packing. nih.govnih.gov

Application of Advanced Computational Tools for Predictive Design

Computational chemistry is an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. nih.govjcchems.com For derivatives of 1,2,4-oxadiazole, methods like Fragment-Based Drug Design (FBDD) and Quantitative Structure-Activity Relationship (QSAR) studies have been successfully employed. nih.govnih.gov

Applying these tools to this compound could accelerate the discovery of new derivatives with tailored properties.

Density Functional Theory (DFT): DFT calculations can be used to predict the molecule's electronic structure, vibrational spectra (IR and Raman), and reactivity. nahrainuniv.edu.iq

Molecular Docking: If a biological target is identified, molecular docking simulations can predict the binding mode and affinity of the compound, guiding the design of more potent analogues. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule and its complexes with other molecules (e.g., proteins or nucleic acids) over time, assessing the stability of interactions. nih.gov

Table 2: Application of Computational Tools
Computational ToolPredicted Properties/ApplicationPotential Impact on Research
Density Functional Theory (DFT)Electronic properties, spectroscopic signatures, reactivity indicesGuides synthetic modifications and spectroscopic analysis
Molecular DockingBinding affinity and orientation at a target sitePrioritizes compounds for synthesis and biological testing
Molecular Dynamics (MD)Stability of ligand-target complexes, conformational changesProvides deeper understanding of interaction mechanisms
QSAR/FBDDPredictive models for biological activityRational design of new derivatives with improved properties

Exploration of Novel Chemical Reactivity and Transformations

The 1,2,4-oxadiazole ring is known for its unique reactivity, stemming from the relatively weak N-O bond and a low level of aromaticity. researchgate.net This can lead to various chemical transformations, including thermal or photochemical rearrangements into other heterocyclic systems. rsc.org The presence of a nitro group and a pyridine ring adds further dimensions to the molecule's potential reactivity.

Future studies could explore:

Reduction of the Nitro Group: Selective reduction of the 4-nitrophenyl moiety to an amino group would yield a new derivative, 4-[5-(4-aminophenyl)-1,2,4-oxadiazol-3-yl]pyridine, which could serve as a versatile building block for further functionalization.

Ring-Opening and Rearrangement: Investigating the behavior of the oxadiazole ring under thermal, photochemical, or reductive conditions could lead to novel heterocyclic scaffolds.

Functionalization of the Pyridine Ring: The pyridine nitrogen can be N-alkylated or N-oxidized, and the ring itself can undergo electrophilic or nucleophilic substitution, offering pathways to a diverse range of new analogues.

Integration with High-Throughput Screening for Mechanistic Insights

High-Throughput Screening (HTS) allows for the rapid testing of large numbers of compounds to identify "hits" with desired biological or material properties. nih.gov When combined with combinatorial chemistry, HTS can be a powerful tool for discovering new applications and understanding structure-activity relationships (SAR). ewadirect.com

A forward-looking approach would involve:

Library Synthesis: Creating a focused library of compounds based on the this compound scaffold, with systematic variations at the pyridine and phenyl rings.

Phenotypic and Target-Based Screening: Subjecting this library to a wide array of HTS assays, including cell-based phenotypic screens (e.g., for cytotoxicity against cancer cell lines) and biochemical assays against specific enzyme targets. nih.govresearchgate.net

SAR Analysis: Analyzing the screening data to build robust SAR models. This would provide crucial mechanistic insights into how specific structural modifications influence the compound's activity, guiding the next cycle of design and synthesis.

Multidisciplinary Research at the Interface of Organic Chemistry, Spectroscopy, and Theoretical Chemistry

A comprehensive understanding of a molecule as complex as this compound can only be achieved through a multidisciplinary approach. The synergy between synthesis, characterization, and computational modeling is essential for unlocking its full potential.

Future progress will depend on the close collaboration of:

Organic Chemists: To devise and execute efficient syntheses of the parent compound and its rationally designed analogues.

Spectroscopists: To provide detailed structural and dynamic information using techniques like NMR, X-ray crystallography, and mass spectrometry.

Theoretical Chemists: To build predictive models of the molecule's behavior, rationalize experimental findings, and guide future synthetic efforts. nahrainuniv.edu.iq

By integrating these distinct but complementary disciplines, the scientific community can systematically explore the chemical space around this promising scaffold, paving the way for potential innovations in medicinal chemistry, materials science, and beyond.

Q & A

Q. What are the common synthetic routes for 4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine, and what factors influence reaction yields?

Answer: The compound is typically synthesized via cyclocondensation reactions. A common route involves reacting 4-nitrophenylamidoxime with pyridine-4-carbonyl chloride under reflux in anhydrous tetrahydrofuran (THF) for 12–24 hours. Catalysts like triethylamine are used to deprotonate intermediates, while purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol. Reaction yields (60–75%) depend on:

  • Stoichiometric ratios : Excess amidoxime improves oxadiazole ring formation.
  • Moisture control : Hydrolysis of intermediates reduces yield.
  • Temperature : Prolonged reflux (>24 hours) may degrade the product.
    Similar methodologies are validated in analogous oxadiazole derivatives .

Q. How is the compound characterized using spectroscopic methods, and what key spectral features confirm its structure?

Answer:

  • ¹H/¹³C NMR : The pyridine ring protons resonate as a doublet at δ 8.6–8.8 ppm (J = 5.2 Hz), while the 4-nitrophenyl group shows aromatic protons at δ 7.9–8.2 ppm. The oxadiazole C3 carbon appears at ~165 ppm in ¹³C NMR.
  • IR Spectroscopy : Stretching vibrations for the oxadiazole ring (C=N at 1600 cm⁻¹) and nitro group (asymmetric stretch at 1520 cm⁻¹) are diagnostic.
  • Mass Spectrometry : Molecular ion peaks [M+H]⁺ at m/z 295.2 confirm the molecular formula (C₁₃H₈N₄O₃). Cross-validation with elemental analysis (C, H, N) ensures purity .

Q. What initial biological assays are recommended to explore its potential pharmacological activity?

Answer:

  • Enzyme inhibition assays : Screen against kinases (e.g., EGFR) or phosphodiesterases, given the oxadiazole moiety’s role in ATP-binding pocket interactions.
  • Antimicrobial activity : Use microdilution methods (MIC values) against Gram-positive/negative bacteria.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations.
    Dose-response curves and IC₅₀ calculations are critical. Negative controls (e.g., DMSO) and reference drugs (e.g., doxorubicin) validate results .

Advanced Research Questions

Q. How does X-ray crystallography elucidate the molecular geometry and intermolecular interactions of this compound?

Answer: Single-crystal X-ray diffraction (SCXRD) reveals:

  • Bond lengths : The oxadiazole C–O bond averages 1.36 Å, shorter than typical C–N bonds (1.45 Å), indicating resonance stabilization.
  • Dihedral angles : The pyridine and 4-nitrophenyl planes form a dihedral angle of 42.5°, suggesting limited conjugation.
  • Intermolecular interactions : Nitro groups participate in C–H···O hydrogen bonds (2.8–3.1 Å), stabilizing the crystal lattice.
    Crystallographic parameters (R factor = 0.040, wR = 0.083) ensure high precision .

Q. What computational approaches are used to predict electronic properties and reactivity, and how do they correlate with experimental data?

Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to compute HOMO/LUMO energies. The HOMO (-6.2 eV) localizes on the oxadiazole ring, suggesting nucleophilic attack sites.
  • Molecular docking : Simulate binding to cyclooxygenase-2 (COX-2) using AutoDock Vina. A docking score of -8.2 kcal/mol predicts strong affinity, corroborated by in vitro IC₅₀ values.
  • ADMET prediction : Tools like SwissADME assess bioavailability (TPSA = 85 Ų, logP = 2.1), aligning with moderate permeability in Caco-2 assays .

Q. How can researchers resolve contradictions in biological activity data across different studies?

Answer:

  • Standardize protocols : Ensure consistent cell lines (e.g., ATCC-certified HeLa), culture conditions (5% CO₂, 37°C), and compound dissolution (DMSO concentration ≤0.1%).
  • Orthogonal assays : Validate cytotoxicity via both MTT and trypan blue exclusion.
  • Meta-analysis : Use tools like RevMan to aggregate data from ≥3 independent studies. For example, conflicting IC₅₀ values (10 vs. 50 µM) may arise from differences in incubation time (24 vs. 48 hours). Adjust experimental parameters to isolate variables .

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